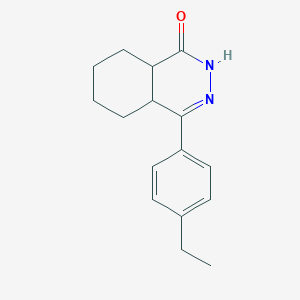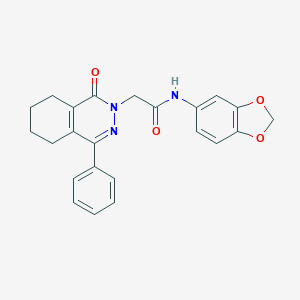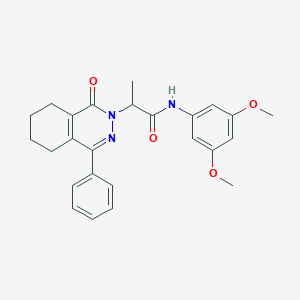
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, also known as CPOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of pyrrolidine-3-carboxylates and has been found to exhibit several interesting properties that make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with the NMDA receptor. 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate binds to a specific site on the receptor, known as the glycine site, and enhances the activity of the receptor. This enhancement of the receptor activity leads to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to have several biochemical and physiological effects. In addition to its effects on the NMDA receptor, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has also been shown to modulate the activity of other neurotransmitter systems such as the dopamine and serotonin systems. 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its high yield and relatively simple synthesis method. Additionally, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the research on 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a modulator of other neurotransmitter systems such as the dopamine and serotonin systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate and its potential applications in other areas of research.
Conclusion
In conclusion, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, or 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, is a promising compound for scientific research due to its potential applications in the field of neuroscience. 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to modulate the activity of the NMDA receptor, leading to improved synaptic plasticity and learning and memory. Additionally, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several other biochemical and physiological effects that make it a potential candidate for the treatment of various disorders. While there are some limitations to using 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments, its high yield and stability make it an attractive option for researchers. Further research is needed to fully understand the potential applications of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate and its future directions in scientific research.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 4-chlorophenylacetic acid with 3-methoxyphenylacetic acid in the presence of thionyl chloride and triethylamine. The resulting product is then treated with pyrrolidine-3-carboxylic acid and triethylamine to obtain the final compound. The synthesis method is relatively simple, and the yield of the product is high, making it an attractive option for researchers.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to exhibit several interesting properties that make it a promising candidate for various research studies. One of the most significant applications of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is in the field of neuroscience. 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By modulating the activity of the NMDA receptor, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has the potential to be used in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Nom du produit |
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Formule moléculaire |
C21H20ClNO5 |
Poids moléculaire |
401.8 g/mol |
Nom IUPAC |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO5/c1-13(20(25)14-6-8-16(22)9-7-14)28-21(26)15-10-19(24)23(12-15)17-4-3-5-18(11-17)27-2/h3-9,11,13,15H,10,12H2,1-2H3 |
Clé InChI |
IFROUWJXOWKTKL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)






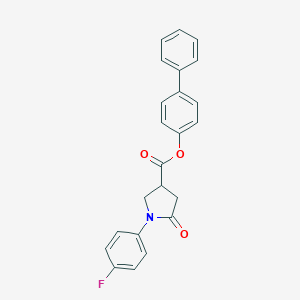
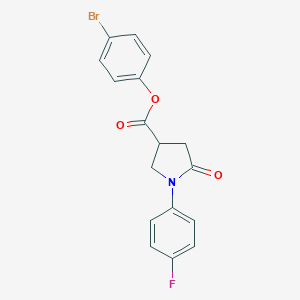
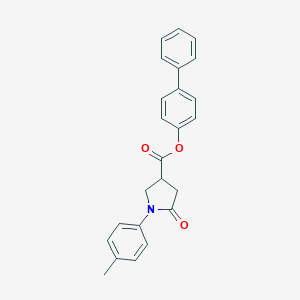
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)
